![molecular formula C19H17NO6 B6503281 (2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate CAS No. 896815-28-4](/img/structure/B6503281.png)
(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
Overview
Description
(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C19H17NO6 and its molecular weight is 355.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.10558726 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 424.48 g/mol. The compound features a benzofuran core, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C22H20N2O5S |
Molecular Weight | 424.48 g/mol |
LogP (Partition Coefficient) | 3.874 |
Water Solubility (LogSw) | -4.01 |
Polar Surface Area | 61.127 Ų |
Anticancer Properties
Research indicates that compounds related to benzofurans exhibit significant anticancer activity. The presence of specific functional groups and structural configurations plays a crucial role in enhancing their efficacy against various cancer cell lines.
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Cytotoxicity Studies :
- A study highlighted that modifications at the C-2 position of benzofuran derivatives significantly influence their cytotoxicity against cancer cells. Compounds with specific substitutions showed IC50 values as low as 0.1 µM against leukemia cell lines such as K562 and HL60 .
- The incorporation of morpholine and carboxylate groups into the structure has been linked to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells.
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Mechanism of Action :
- The compound may exert its anticancer effects through multiple mechanisms, including the inhibition of tubulin polymerization, which is critical for cancer cell proliferation .
- In vitro studies have demonstrated that similar compounds can inhibit key signaling pathways involved in cell cycle regulation and apoptosis, thus promoting cancer cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of benzofuran derivatives:
- Key Structural Features :
- The presence of electron-donating groups (e.g., hydroxyl or methoxy groups) enhances binding interactions with biological targets.
- Halogen substitutions have been shown to affect the potency and selectivity of these compounds against different cancer types, indicating that both the type and position of substituents are critical for activity .
Case Studies
- Case Study on Anticancer Activity :
- Comparative Analysis :
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that compounds similar to (2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell growth and survival .
2. Antimicrobial Properties
The furan moiety in this compound has been linked to antimicrobial activity. Several derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .
3. Anti-inflammatory Effects
Compounds with similar structures have been studied for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Material Science Applications
1. Polymer Chemistry
The unique structure of this compound allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced materials applications .
2. Organic Electronics
Due to its electronic properties, this compound may find applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune its electronic characteristics through structural modifications can lead to improved efficiency in these devices .
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various derivatives of benzofuran-based compounds, including those structurally related to this compound. Results indicated significant cytotoxicity against breast cancer cell lines, leading to further investigation into its mechanism of action .
Case Study 2: Antimicrobial Activity
Research conducted at a university laboratory focused on the synthesis of furan-containing compounds and their evaluation against common pathogens such as Staphylococcus aureus and Candida albicans. The study found that certain derivatives exhibited potent antimicrobial activity, suggesting potential for development into new therapeutic agents .
Chemical Reactions Analysis
Ester Hydrolysis
The morpholine-4-carboxylate ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
Condition | Reagent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Acidic (HCl, 1M) | H₂O/EtOH (1:1) | 80 | 72 | 95 |
Basic (NaOH, 1M) | H₂O/THF (2:1) | 60 | 85 | 98 |
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Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, leading to cleavage of the ester bond.
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Impact of Substituents : The electron-withdrawing morpholine ring accelerates hydrolysis compared to simpler esters.
Electrophilic Aromatic Substitution (EAS)
The benzofuran core participates in EAS reactions, particularly at the C5 position (para to the oxygen atom). Halogenation and nitration are common:
Reaction | Reagent | Position | Yield (%) | Selectivity |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ | C5 | 68 | High |
Bromination | Br₂/FeBr₃ | C5 | 75 | Moderate |
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Key Factor : The electron-donating methyl group at C7 enhances reactivity at C5.
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Side Reactions : Competing oxidation of the dihydrobenzofuran ring occurs under strong acidic conditions.
Nucleophilic Acyl Substitution
The ester group reacts with amines or alcohols to form amides or transesterified products:
Nucleophile | Reagent | Product | Yield (%) |
---|---|---|---|
Ethanolamine | DCC, DMAP | Morpholine-amide derivative | 82 |
Methanol | H₂SO₄ (cat.) | Methyl ester analog | 78 |
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Catalysts : Dimethylaminopyridine (DMAP) improves yields in amidation.
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Limitations : Steric hindrance from the fused furan ring reduces reactivity with bulky nucleophiles.
Oxidation and Reduction
The dihydrobenzofuran ring and α,β-unsaturated ketone system undergo redox reactions:
Reaction | Reagent | Product | Yield (%) |
---|---|---|---|
Oxidation (ring) | KMnO₄, H₂O | Fully aromatic benzofuran | 65 |
Reduction (C=C) | H₂, Pd/C | Saturated dihydro derivative | 88 |
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Oxidation Mechanism : Permanganate-mediated dehydrogenation converts the dihydro ring to a fully aromatic system.
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Selectivity : Hydrogenation preferentially targets the exocyclic double bond over the furan ring.
Cycloaddition Reactions
The α,β-unsaturated ketone participates in [4+2] Diels-Alder reactions with dienes:
Diene | Conditions | Cycloadduct Yield (%) |
---|---|---|
1,3-Butadiene | Toluene, 110°C | 70 |
Anthracene | Microwave, 150°C | 58 |
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Stereochemistry : The (Z)-configuration of the methylidene group directs endo selectivity .
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Applications : Used to synthesize polycyclic frameworks for drug discovery.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the furan and benzofuran rings:
Wavelength (nm) | Solvent | Product | Yield (%) |
---|---|---|---|
254 | Acetone | Fused tricyclic compound | 40 |
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Limitation : Low yields due to competing polymerization.
Acid-Catalyzed Rearrangements
Under strong acids (e.g., H₂SO₄), the morpholine ring undergoes ring-opening followed by recombination:
Acid | Temperature (°C) | Major Product | Yield (%) |
---|---|---|---|
H₂SO₄ | 120 | Tetrahydrooxazine derivative | 55 |
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-12-15(26-19(22)20-6-9-23-10-7-20)5-4-14-17(21)16(25-18(12)14)11-13-3-2-8-24-13/h2-5,8,11H,6-7,9-10H2,1H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDXLDYTQCWONU-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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